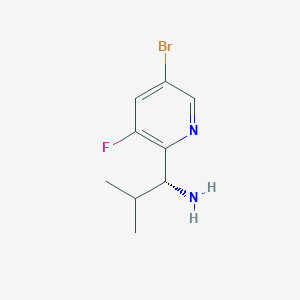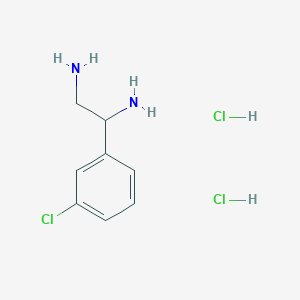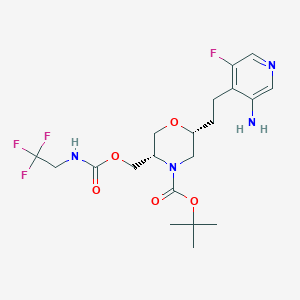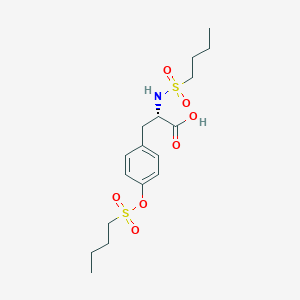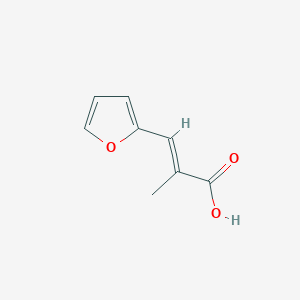
3-(Furan-2-yl)-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-2-methylprop-2-enoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its furan ring attached to a propenoic acid moiety, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of the furan ring and the electrophilic nature of the propenoic acid moiety to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of triflic acid as a catalyst in the hydroarylation process is a key aspect of the industrial method, as it provides a highly efficient and scalable route to the target compound .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbon–carbon double bond can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel–Crafts acylation and alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated furan derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: The compound is used in the production of resins, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The furan ring can participate in electrophilic aromatic substitution reactions, while the propenoic acid moiety can undergo nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
3-(Furan-2-yl)-2-methylprop-2-enoic acid can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: Similar in structure but lacks the propenoic acid moiety.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more reactive in certain chemical reactions.
Ethyl 3-(furan-2-yl)propanoate: An ester derivative with different reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring and the propenoic acid moiety, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |
InChI Key |
FMGWVXJFJBAZDH-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


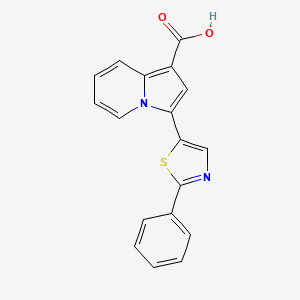
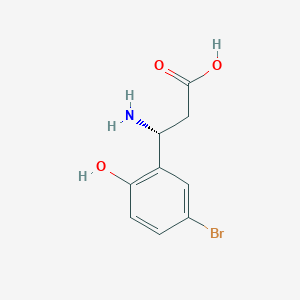
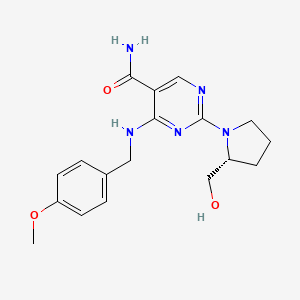
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)

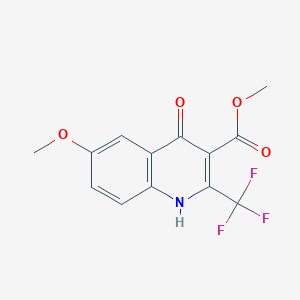
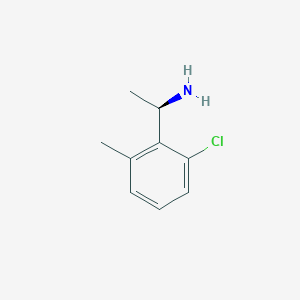
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
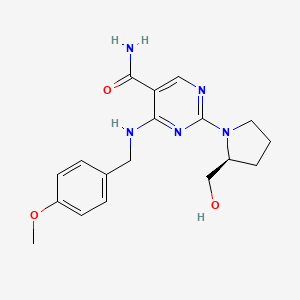
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
